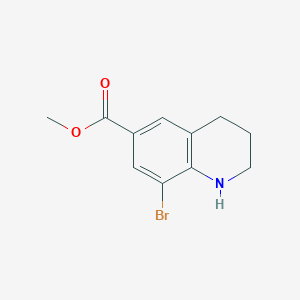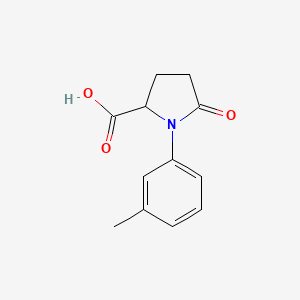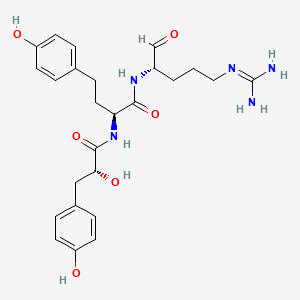
Nostosin G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nostosin G is a linear tripeptide isolated from the cyanobacterium Dolichospermum sp. NIES-1697. It consists of three subunits: 4-hydroxyphenyllactic acid, homotyrosine, and argininal. This compound is notable for its potent trypsin inhibitory properties, making it a subject of interest in biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nostosin G involves the assembly of its three subunits. The process typically starts with the preparation of 4-hydroxyphenyllactic acid, homotyrosine, and argininal. These subunits are then coupled using peptide bond formation techniques. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized use in research rather than commercial applications. large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Nostosin G undergoes various chemical reactions, including:
Oxidation: The argininal subunit can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group in argininal to form alcohols.
Substitution: The hydroxyl groups in 4-hydroxyphenyllactic acid and homotyrosine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized carboxylic acids, reduced alcohols, and substituted derivatives of the original subunits.
Applications De Recherche Scientifique
Nostosin G has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in inhibiting trypsin, a serine protease, which is crucial in various biological processes.
Medicine: Potential therapeutic applications due to its enzyme inhibitory properties, particularly in conditions where trypsin activity is dysregulated.
Industry: Limited industrial applications, primarily used in research settings
Mécanisme D'action
Nostosin G exerts its effects by inhibiting the activity of trypsin. It binds to the active site of the enzyme, preventing substrate access and subsequent catalysis. The molecular targets include the serine residue in the active site of trypsin, and the pathways involved are those related to proteolytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiroidesin B: Another compound isolated from the same cyanobacterium, with similar inhibitory properties.
Anabaenopeptins I and J: Known compounds with peptide structures and enzyme inhibitory activities
Uniqueness
Nostosin G is unique due to its specific combination of subunits and its potent trypsin inhibitory activity. Unlike other similar compounds, it has a distinct linear tripeptide structure that contributes to its high specificity and potency .
Propriétés
Formule moléculaire |
C25H33N5O6 |
|---|---|
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-(4-hydroxyphenyl)butanamide |
InChI |
InChI=1S/C25H33N5O6/c26-25(27)28-13-1-2-18(15-31)29-23(35)21(12-7-16-3-8-19(32)9-4-16)30-24(36)22(34)14-17-5-10-20(33)11-6-17/h3-6,8-11,15,18,21-22,32-34H,1-2,7,12-14H2,(H,29,35)(H,30,36)(H4,26,27,28)/t18-,21-,22+/m0/s1 |
Clé InChI |
XZGYPANYOCFBHU-YUXAGFNASA-N |
SMILES isomérique |
C1=CC(=CC=C1CC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)[C@@H](CC2=CC=C(C=C2)O)O)O |
SMILES canonique |
C1=CC(=CC=C1CCC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CC2=CC=C(C=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


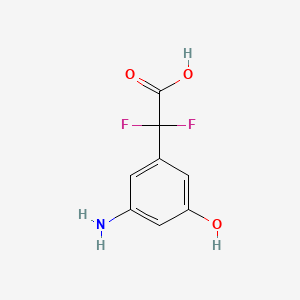
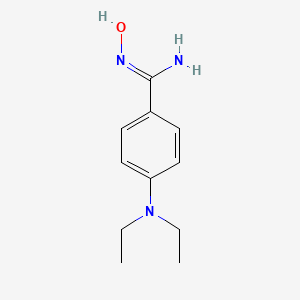
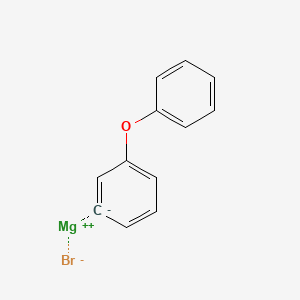
![[3-(4-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14886847.png)
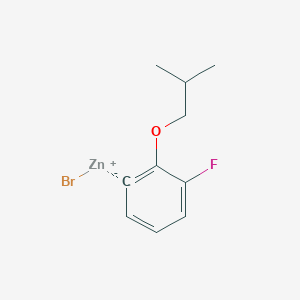
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)

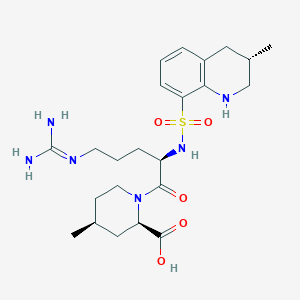
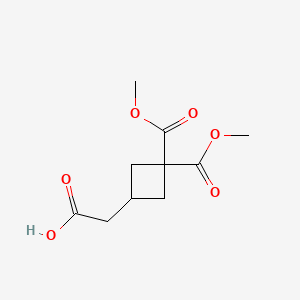

![1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
